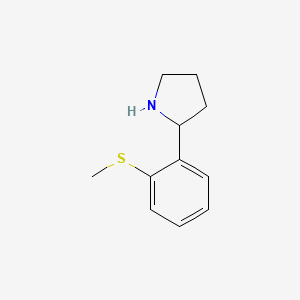

2-(2-(Methylthio)phenyl)pyrrolidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-methylsulfanylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTYHQGKUJLXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Importance of Pyrrolidine Scaffolds in Bioactive Molecules

The five-membered saturated nitrogen heterocycle known as pyrrolidine (B122466) is a cornerstone in the design and synthesis of a vast array of biologically active compounds. nih.govresearchgate.net Its prevalence in numerous natural products, including alkaloids and amino acids like proline, underscores its fundamental role in biological processes. ambeed.com This has made the pyrrolidine motif a highly attractive building block for medicinal chemists aiming to develop novel therapeutics across a wide spectrum of diseases.

The significance of the pyrrolidine scaffold can be attributed to several key features:

Three-Dimensionality: Unlike its aromatic counterpart, pyrrole, the saturated nature of the pyrrolidine ring imparts a distinct three-dimensional geometry. This non-planar structure allows for a more comprehensive exploration of the chemical space, which is crucial for achieving specific and high-affinity interactions with biological targets such as proteins and enzymes.

Stereochemical Complexity: The pyrrolidine ring can possess multiple stereocenters, leading to a rich diversity of stereoisomers. This stereochemical complexity is a powerful tool in drug design, as different isomers of a molecule can exhibit vastly different pharmacological activities and metabolic profiles.

Physicochemical Properties: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor. This characteristic enhances the solubility and pharmacokinetic properties of drug candidates, facilitating their absorption, distribution, metabolism, and excretion (ADME).

Synthetic Tractability: The pyrrolidine ring is a synthetically accessible scaffold, with a variety of well-established methods for its construction and functionalization. This allows for the systematic modification of the core structure to optimize biological activity and other drug-like properties.

The versatility of the pyrrolidine scaffold is evident in the wide range of therapeutic areas where pyrrolidine-containing drugs have made a significant impact. These include treatments for cancer, infectious diseases, central nervous system disorders, and cardiovascular conditions.

A Historical Perspective: Pyrrolidine Containing Compounds in the Annals of Drug Discovery

The journey of pyrrolidine-containing compounds in drug discovery is a testament to their enduring therapeutic relevance. From early observations of the biological activities of natural products to the rational design of synthetic drugs, the pyrrolidine (B122466) scaffold has been a constant presence.

Historically, the study of alkaloids containing the pyrrolidine ring, such as nicotine (B1678760) and hygrine, provided early insights into the potent physiological effects of this heterocyclic system. ambeed.com These natural products served as initial leads and inspiration for the development of synthetic derivatives with improved therapeutic profiles.

The 20th century witnessed the emergence of several landmark drugs built upon the pyrrolidine core. For instance, the development of ACE (angiotensin-converting enzyme) inhibitors for the treatment of hypertension saw the successful incorporation of a proline (a substituted pyrrolidine) scaffold, leading to the creation of blockbuster drugs like captopril (B1668294) and enalapril. These drugs highlighted the potential of mimicking natural amino acid structures to achieve potent and selective enzyme inhibition.

Furthermore, the pyrrolidine ring has been a key component in the development of nootropic agents, such as piracetam (B1677957) and its derivatives, which are used to enhance cognitive function. In the realm of infectious diseases, the lincomycin (B1675468) class of antibiotics, which includes clindamycin, features a pyrrolidine moiety and has been crucial in combating bacterial infections.

The following table provides a glimpse into the historical significance of some notable pyrrolidine-containing drugs:

| Drug | Year of Approval (Approx.) | Therapeutic Class | Significance |

| Captopril | 1981 | ACE Inhibitor | A breakthrough in the treatment of hypertension and heart failure. |

| Enalapril | 1985 | ACE Inhibitor | A widely used successor to captopril with an improved side-effect profile. |

| Clindamycin | 1970 | Lincosamide Antibiotic | An important antibiotic for treating anaerobic and other bacterial infections. |

| Piracetam | 1971 | Nootropic | One of the first synthetic cognitive enhancers. |

This historical trajectory demonstrates the sustained importance of the pyrrolidine scaffold and sets the stage for the exploration of novel derivatives with unique substitution patterns, such as 2-(2-(Methylthio)phenyl)pyrrolidine.

The Dawn of a New Role: 2 2 Methylthio Phenyl Pyrrolidine in Pharmaceutical Research

Advanced Synthetic Techniques and Reagents

The synthesis of 2-arylpyrrolidines, including this compound, has been significantly advanced through the development of innovative techniques and novel reagents. These methods often prioritize high efficiency, stereoselectivity, and sustainability, moving beyond classical approaches to offer more sophisticated solutions for constructing the pyrrolidine core. Key advanced strategies include asymmetric synthesis using chiral auxiliaries, biocatalytic transformations, and novel catalytic C-H amination reactions.

Asymmetric Synthesis via Sulfinamide Auxiliaries

A prominent advanced technique involves the use of chiral N-tert-butanesulfinamide as an auxiliary to induce asymmetry. This method provides a general and rapid route to enantiomerically enriched 2-substituted pyrrolidines, starting from commercially available materials. rsc.org The core of this strategy is the highly diastereoselective addition of a Grignard reagent to a chiral γ-chlorinated N-tert-butanesulfinyl imine. rsc.orgnih.gov The resulting sulfinamide adduct can then be converted into the desired 2-substituted pyrrolidine in a single, clean step. rsc.org This approach is versatile, enabling the preparation of both enantiomers of various 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.orgnih.gov

The reaction proceeds by adding a Grignard reagent, such as one prepared from 2-(2-bromoethyl)-1,3-dioxane, to an N-tert-butanesulfinyl aldimine, achieving high yields and good diastereoselectivity. rsc.org A key intermediate in this process is the chiral γ-chlorinated N-tert-butanesulfinyl imine, which directs the stereochemical outcome of the Grignard addition. rsc.org

Table 1: Diastereoselective Synthesis of 2-Substituted Pyrrolidines using N-tert-butanesulfinyl Imine Data synthesized from research on asymmetric pyrrolidine synthesis. rsc.org

| Entry | R-Group of Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl | 2-Phenylpyrrolidine (B85683) derivative | 90 | >99:1 |

| 2 | 4-Fluorophenyl | 2-(4-Fluorophenyl)pyrrolidine derivative | 95 | >99:1 |

| 3 | 2-Thienyl | 2-(2-Thienyl)pyrrolidine derivative | 89 | >99:1 |

| 4 | Vinyl | 2-Vinylpyrrolidine derivative | 85 | >99:1 |

| 5 | Ethyl | 2-Ethylpyrrolidine derivative | 88 | 98:2 |

Biocatalytic Transaminase-Triggered Cyclizations

Reflecting a move towards greener and more sustainable chemistry, biocatalysis has emerged as a powerful tool for synthesizing chiral 2-substituted pyrrolidines. One such advanced method employs transaminases (TAs) to trigger an enantio-complementary cyclization. nih.govacs.org This strategy begins with readily available ω-chloroketones, which are converted into chiral amines by the TA. The newly formed amino group then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. nih.gov

This biocatalytic approach is highly effective, achieving analytical yields up to 90% and exceptional enantiomeric excesses (ee) of up to >99.5%. nih.govacs.org A significant advantage is the ability to access either enantiomer of the target pyrrolidine simply by selecting the appropriate (R)- or (S)-selective transaminase. nih.gov This has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale, demonstrating its practical utility. nih.govacs.org

Table 2: Enantioselective Synthesis of 2-Arylpyrrolidines using Transaminases Data from studies on transaminase-triggered cyclizations. nih.govacs.org

| Substrate (ω-chloroketone) | Transaminase | Enantiomer | Yield (%) | Enantiomeric Excess (ee %) |

| 4-Chloro-1-phenylbutan-1-one | (S)-TA | (S) | 85 | >99.5 |

| 4-Chloro-1-phenylbutan-1-one | (R)-TA | (R) | 88 | >99.5 |

| 4-Chloro-1-(p-tolyl)butan-1-one | (S)-TA | (S) | 90 | 99.1 |

| 4-Chloro-1-(4-fluorophenyl)butan-1-one | (R)-TA | (R) | 82 | >99.5 |

Catalytic C–H Bond Amination with Iron Salts

Another advanced methodology focuses on atom economy and the use of inexpensive, earth-abundant metals. The synthesis of pyrrolidines via direct intramolecular C–H bond amination using simple iron salts as catalysts represents a significant step in this direction. rsc.org Commercially available and air-stable iron(II) salts, particularly iron(II) iodide (FeI₂), have proven to be remarkably active catalysts for converting organic azides into pyrrolidines. rsc.org

Table 3: Iron-Catalyzed Intramolecular C–H Amination for Pyrrolidine Synthesis Findings from research on sustainable C-N bond formation. rsc.org

| Substrate (Organic Azide) | Catalyst | Catalyst Loading (mol%) | Time | Yield (%) |

| (4-Azidobutyl)benzene | FeI₂ | 2 | 30 min | 85 |

| 1-(4-Azidobutyl)-4-fluorobenzene | FeI₂ | 2 | 30 min | 81 |

| 1-(4-Azidobutyl)-4-chlorobenzene | FeI₂ | 5 | 1 h | 75 |

| (5-Azidopentyl)benzene | FeI₂ | 2 | 30 min | 68 (forms piperidine) |

Asymmetric Deprotonation and Cyclization

A powerful strategy for the enantioselective synthesis of (S)-2-aryl-N-Boc-pyrrolidines involves the asymmetric deprotonation of (arylmethyl)(3-chloropropyl)-Boc-amines. acs.org This reaction is mediated by the chiral ligand complex of sec-butyllithium (B1581126) (s-BuLi) and (-)-sparteine. The key step is the deprotonation at the benzylic position to create an enantioenriched organolithium intermediate, which undergoes cyclization at a rate faster than racemization to yield the chiral pyrrolidine. acs.org

The effectiveness of this method is solvent-dependent, with toluene (B28343) being a preferred solvent for many substrates. acs.org It has been successfully applied to a range of aryl groups, including phenyl, naphthyl, and thienyl, consistently affording high yields (46–75%) and excellent enantiomeric excesses (84–96%). acs.org The utility of this method has been demonstrated through the synthesis of more complex molecules, such as 1,2-(bis-(S)-2-phenylpyrrolindyl)ethane. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound derivatives, ¹H NMR, ¹³C NMR, and 2D NMR experiments are invaluable.

¹H NMR spectra provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a representative derivative, the protons of the pyrrolidine ring typically appear as multiplets in the aliphatic region of the spectrum. The protons on the phenyl ring exhibit characteristic shifts in the aromatic region, influenced by the electron-donating methylthio group.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrrolidine and phenyl rings provide further evidence for the proposed structure. For instance, in a study of 2-(4-(methylthio)phenyl)-1-phenylpyrrolidine, the ¹³C NMR spectrum in CDCl₃ showed distinct signals for the carbons of the pyrrolidine ring and the two aromatic rings, confirming the connectivity of the molecule. rsc.org

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between atoms. emerypharma.comcreative-biostructure.com COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the pyrrolidine ring and assign adjacent protons on the phenyl ring. emerypharma.com HSQC spectra correlate proton signals with their directly attached carbon atoms, providing definitive assignments for the ¹H and ¹³C NMR spectra. creative-biostructure.comlibretexts.org For complex derivatives, Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify longer-range (2-3 bond) correlations between protons and carbons.

A representative ¹H NMR data for a this compound derivative is presented below:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.19 – 7.13 | m | 2H | Aromatic Protons |

| 6.67 | t | 1H | Aromatic Proton |

| 6.47 | d | 2H | Aromatic Protons |

| 4.77 | dd | 1H | Pyrrolidine CH |

| 3.77 – 3.71 | m | 1H | Pyrrolidine CH₂ |

| 3.43 | q | 1H | Pyrrolidine CH₂ |

| 2.48 – 2.38 | m | 1H | Pyrrolidine CH₂ |

| 2.46 | s | 3H | SCH₃ |

| 2.05 – 1.97 | m | 2H | Pyrrolidine CH₂ |

| 1.96 – 1.90 | m | 1H | Pyrrolidine CH₂ |

This table is a representative example and specific chemical shifts and coupling constants will vary depending on the exact derivative and solvent used.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis (HRMS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov For this compound, with a molecular formula of C₁₁H₁₅NS, the expected monoisotopic mass is 193.0925. chemscene.com HRMS analysis can confirm this with a high degree of accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. fda.gov This technique is particularly useful for analyzing complex mixtures and for studying the fragmentation patterns of molecules. LC-MS/MS, or tandem mass spectrometry, involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This provides valuable structural information and can be used to identify specific substructures within the molecule. sciex.comnih.gov The fragmentation of this compound derivatives would likely involve cleavage of the pyrrolidine ring and loss of the methylthio group.

A summary of mass spectrometry data for a related compound, 2-(4-(methylthio)phenyl)-1-phenylpyrrolidine, is provided below:

| Technique | Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| HRMS (ESI-TOF) | C₁₇H₂₀NS | 270.1311 | 270.1314 |

Source: Adapted from supporting information of a research article. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands corresponding to the various bonds present.

Key expected IR absorptions include:

N-H stretch: For derivatives with a secondary amine in the pyrrolidine ring, a peak is expected in the range of 3300-3500 cm⁻¹. ucla.eduuc.edu

C-H stretch (aromatic): Absorptions are typically found just above 3000 cm⁻¹. ucla.eduuc.edu

C-H stretch (aliphatic): These bands appear just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. ucla.eduuc.edu

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring. ucla.eduuc.edu

C-S stretch: The methylthio group will show a weak absorption in the fingerprint region.

N-H bend: For secondary amines, this can be observed around 1550-1650 cm⁻¹. uobabylon.edu.iq

The table below summarizes typical IR absorption frequencies for the functional groups found in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (stretch, secondary amine) | 3300 - 3500 (medium) |

| C-H (stretch, aromatic) | 3010 - 3100 (medium) |

| C-H (stretch, aliphatic) | 2850 - 2960 (strong) |

| C=C (stretch, aromatic) | 1450 - 1600 (medium) |

| C-N (stretch) | 1000 - 1250 (medium) |

Note: The exact positions and intensities of the peaks can be influenced by the specific molecular structure and intermolecular interactions. uobabylon.edu.iq

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. dtu.dk High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of this compound derivatives. nih.govacs.org By using a suitable stationary phase and mobile phase, impurities can be separated from the main compound, and their levels can be quantified. Chiral HPLC can also be employed to separate enantiomers if the compound is chiral. nih.gov

Preparative chromatography, such as column chromatography or preparative TLC, is used to isolate the desired compound from a reaction mixture. rsc.org For instance, the purification of 2-(4-(methylthio)phenyl)-1-phenylpyrrolidine was achieved using preparative TLC with a 10% dichloromethane/hexanes eluent. rsc.org The purity of the isolated fractions is then typically confirmed by analytical HPLC or other spectroscopic methods.

| Chromatographic Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities |

| Preparative Thin-Layer Chromatography (TLC) | Isolation and purification from reaction mixtures |

| Column Chromatography | Large-scale purification |

| Gas Chromatography (GC) | Analysis of volatile derivatives |

Computational Chemistry and Molecular Modeling Studies on 2 2 Methylthio Phenyl Pyrrolidine Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. By calculating the electron density, DFT can accurately predict a wide range of properties, including molecular orbital energies, electrostatic potential, and reaction energetics. For pyrrolidine (B122466) derivatives, DFT studies are instrumental in understanding how different substituents on the phenyl and pyrrolidine rings influence the molecule's electronic properties and, consequently, its reactivity and interaction with biological targets.

Detailed research findings from studies on analogous compounds demonstrate the utility of DFT. For instance, calculations on substituted fulleropyrrolidines at the B3LYP/6-311G(d,p) level have been used to optimize molecular structures and predict basicity constants (pKBH+). acs.orgnih.gov Such studies reveal how the electronic nature of substituents dictates the proton affinity of the pyrrolidine nitrogen. acs.orgnih.gov In another example, DFT calculations were employed to study the nucleophilic aromatic substitution (SNAr) reaction between substituted thiophenes and pyrrolidine. nih.gov These calculations elucidated the reaction mechanism and established linear correlations between reactivity and global reactivity descriptors like the Parr electrophilicity (ω), providing a robust method to predict reaction outcomes. nih.gov

A key aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. DFT calculations performed on various substituted pyrrolidinones using the B3LYP functional with a 6-31G* basis set have shown how different functional groups alter these orbital energies, thereby tuning the molecule's reactivity. arabjchem.org

Table 1: Examples of DFT-Calculated Electronic Properties for Pyrrolidine Derivatives

| Compound/Derivative Class | Method/Basis Set | Calculated Property | Value | Reference |

| Pyridyl-substituted fullero nih.govpyrrolidines | B3LYP/6-311+G(d,p) | Predicted pKBH+ | Varies with structure | acs.org |

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | B3LYP/6-31G | EHOMO | -0.239 a.u. | arabjchem.org |

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | B3LYP/6-31G | ELUMO | 0.003 a.u. | arabjchem.org |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | B3LYP/6-31G | EHOMO | -0.247 a.u. | arabjchem.org |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | B3LYP/6-31G | ELUMO | -0.001 a.u. | arabjchem.org |

| 2-methoxy-3-cyano-5-nitrothiophene + Pyrrolidine | DFT (unspecified) | Activation Free Energy (ΔG‡) | 19.0 kcal/mol | nih.gov |

Note: These data are from studies on analogous pyrrolidine derivatives and are presented to illustrate the application and type of information generated by DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, allowing researchers to visualize and analyze ligand-target interactions at the atomic level. For derivatives of 2-(2-(Methylthio)phenyl)pyrrolidine, docking simulations are essential for hypothesizing their mechanism of action by identifying potential binding modes within the active sites of enzymes or receptors.

Docking studies on various pyrrolidine-based compounds have successfully rationalized their biological activities. For example, in the search for new diabetes treatments, pyrrolidine derivatives have been docked into the active sites of α-amylase and α-glucosidase. acs.org These simulations revealed that potent inhibitors formed key hydrogen bonds and hydrophobic interactions with active site residues, with calculated binding energies correlating well with experimental IC50 values. acs.org Similarly, novel pyrrolidine-based chalcones were identified as dual inhibitors of these enzymes, and docking studies elucidated their binding modes, showing crucial interactions that contribute to their inhibitory effects. niscpr.res.in

In the context of antiviral drug discovery, docking has been used to study pyrrolidine derivatives as neuraminidase inhibitors, a key target in the influenza virus. rsc.org These studies help predict which structural modifications on the pyrrolidine scaffold would enhance binding affinity. Furthermore, in cancer research, pyrrolidine-derived thiosemicarbazones were investigated as dihydrofolate reductase (DHFR) inhibitors. tandfonline.com Molecular docking showed that the pyrrolidine ring's size and shape were well-suited for the enzyme's active site, and its nitrogen atom could form hydrogen bonds with key residues, enhancing binding affinity. tandfonline.com

Table 2: Summary of Molecular Docking Studies on Pyrrolidine Derivatives

| Pyrrolidine Derivative Class | Target Enzyme | Key Findings/Interactions | Reported Binding Energy (if available) | Reference |

| 4-methoxy analogue of pyrrolidine | α-Amylase | Good binding affinity | -7.2 kcal/mol | acs.org |

| Pyrrolidine-based chalcones | α-Amylase & α-Glucosidase | Dual inhibitory effect, interactions with key residues | - | niscpr.res.in |

| Pyrrolidine-based amino sugars | Pig pancreatic α-amylase | H-bonds with His305, σ–π interaction with Trp59 | - | nih.gov |

| 4-Pyrrolidine-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | Favorable van der Waals interactions, H-bonding of pyrrolidine N | - | tandfonline.com |

| Pyrimidine (B1678525) and pyrrolidine derivatives | Influenza Virus Neuraminidase (2HU0) | Predicted compounds form significant hydrogen bonds with the enzyme | - | rsc.org |

Note: The table summarizes findings from studies on various pyrrolidine derivatives to demonstrate the principles and outcomes of molecular docking simulations.

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For a flexible molecule like this compound, which has multiple rotatable bonds and a non-planar ring, understanding its conformational landscape is critical for predicting how it will fit into a receptor's binding site.

A detailed conformational analysis of the closely related nicotine (B1678760) analogue, 2-phenylpyrrolidine (B85683), was conducted using both theoretical calculations (MP2 and B3LYP) and experimental techniques. researchgate.netacs.org These studies identified several stable conformers arising from three main degrees of freedom: the torsion between the phenyl and pyrrolidine rings, the inversion at the pyrrolidine nitrogen (whether the N-H bond is axial or equatorial), and the puckering of the pyrrolidine ring itself. researchgate.netacs.org Theoretical calculations pointed to 5-6 stable conformers, with the trans arrangement (where the amino hydrogen and phenyl substituent are on opposite sides) being 6-8 kJ mol-1 more stable than the cis conformers in the gas phase. researchgate.net This highlights the importance of subtle energy differences in determining the predominant molecular shape.

Energy minimization is a computational process used to find the lowest energy conformation of a molecule, which is assumed to be its most stable and populated state. This process is a fundamental step in nearly all molecular modeling studies, including DFT, docking, and QSAR. For instance, in a DFT study of pyrrolidinones, geometry optimization (a form of energy minimization) was the first step to obtaining stable structures before calculating electronic properties. arabjchem.org A thorough reinvestigation of the parent pyrrolidine molecule itself used high-level ab initio methods to determine its most stable conformation, concluding that the N-H equatorial structure is favored. nih.gov

Table 3: Conformational Preferences in 2-Aryl Pyrrolidine Analogs

| Molecule | Method | Key Conformational Feature | Finding | Reference |

| 2-Phenylpyrrolidine | MP2/B3LYP | Torsion, N-inversion, Ring pucker | 5-6 stable conformers identified; trans conformer is 6-8 kJ mol-1 more stable in gas phase. | researchgate.netacs.org |

| 2-Phenylpyrrolidine | NMR, Solvent Calculations | Solution-phase conformation | In marked contrast to the gas phase, only cis conformers were observed in solution. | researchgate.net |

| Pyrrolidine | Ab initio (MP2, CC, DFT) | N-H position | N-H equatorial structure is the most stable conformer. | nih.gov |

| Substituted Prolines | Cambridge Structural Database analysis | Ring pucker and imide bond | Substituents modulate ring pucker (endo/exo) and cis/trans imide bond preference. | nih.gov |

Note: This table features data from the parent pyrrolidine ring and its 2-phenyl derivative to illustrate the principles of conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

For pyrrolidine-based compounds, QSAR has been successfully applied to optimize their activity against various biological targets. In one study, a robust QSAR model was developed for 47 pyrrolidine analogs acting as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used to treat type 2 diabetes. tandfonline.comresearchgate.net Using multiple linear regression (MLR) and partial least squares (PLS) methods, the analysis revealed that shape flexibility, an electronic parameter (Ipso atom E-state index), and dipole moment were key determinants of inhibitory activity. tandfonline.comresearchgate.net The resulting models were statistically significant and showed good predictive power. tandfonline.comresearchgate.net

Another QSAR study on a large series of 248 pyrrolidine amide derivatives, also as DPP-IV inhibitors, used a support vector regression method to build a model with high correlation coefficients for both the training set (R2 = 0.867) and a test set (R2test = 0.666). nih.gov The analysis indicated that the electronic effects of substituents on the pyrrolidine and adjacent rings played a crucial role in determining activity. nih.gov Similarly, 3D-QSAR studies, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been performed on pyrrolidine derivatives targeting neuraminidase, yielding models with good predictive ability (q2 = 0.720 for CoMFA). benthamdirect.com

Table 4: Examples of QSAR Studies on Pyrrolidine Derivatives

| Derivative Class | Target | Method | Key Descriptors/Findings | Model Predictive Power (r² or q²) | Reference(s) |

| Pyrrolidine analogs | Dipeptidyl Peptidase IV (DPP-IV) | MLR, PLS | Shape flexibility index, Ipso atom E-state index, dipole moment | r²(CV) > 0.6 | tandfonline.comresearchgate.net |

| Pyrrolidine amide derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Support Vector Regression | Electronic effects of substituents are important. | R²train = 0.867, R²test = 0.666 | nih.gov |

| Pyrrolidine derivatives | Neuraminidase | CoMFA, CoMSIA | Steric and electrostatic fields are critical for activity. | q² = 0.720 (CoMFA), q² = 0.644 (CoMSIA) | benthamdirect.com |

| Pyrrolidine analogs | BACE-1 Inhibitors | 2D-QSAR | Hydrogen-bond interactions primarily control the inhibition activity. | - | mdpi.com |

Note: This table presents a summary of QSAR models developed for various classes of pyrrolidine derivatives, illustrating the application and validation of the technique.

Prediction of Pharmacokinetic and Pharmacodynamic Profiles via In Silico Methods

Beyond predicting a molecule's activity at its target (pharmacodynamics), computational methods are vital for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, which constitute its pharmacokinetic profile. A compound with excellent potency is useless if it cannot reach its target in the body or is rapidly metabolized into an inactive or toxic substance. In silico ADME prediction is now a standard part of the early drug discovery process.

For pyrrolidine derivatives, various computational tools have been employed to predict their drug-likeness and ADME profiles. In a study of pyrrolidine analogs as DPP-IV inhibitors, Lipinski's "rule of five" was used to assess their pharmacokinetic profile. tandfonline.comresearchgate.net The analysis showed that none of the 47 compounds violated the rule, indicating they possessed sound pharmacokinetic properties and potential as oral drug candidates. tandfonline.comresearchgate.net

More advanced methods have also been applied. For a series of pyrrolidine derivatives designed as neuraminidase inhibitors, the VolSurf module was used to predict their preliminary pharmacokinetic profile. benthamdirect.com In another study on novel spirooxindole-pyrrolines, in silico ADME analysis was a fundamental step in screening the chemical library. This analysis predicted properties like aqueous solubility, which varied significantly across the series, highlighting how small structural changes can dramatically impact a molecule's physical properties. Similarly, ADMET (ADME and Toxicity) studies were performed on pyrrolidine-derived thiosemicarbazones to understand their potential as DHFR inhibitors, helping to correlate in vitro and in silico data to identify the most promising candidates for further development. tandfonline.com

Table 5: In Silico ADME/PK Predictions for Pyrrolidine Derivatives

| Derivative Class | Computational Method/Tool | Predicted Property | General Finding | Reference(s) |

| Pyrrolidine analogs | Lipinski's Rule of Five | Drug-likeness | The series of 47 DPP-IV inhibitors showed a sound pharmacokinetic profile. | tandfonline.comresearchgate.net |

| Pyrrolidine derivatives | Volsurf module | Pharmacokinetic profile | Preliminary PK profile was predicted for neuraminidase inhibitors. | benthamdirect.com |

| Spirooxindole-pyrrolines | AI-based in silico strategies | ADME (e.g., Aqueous Solubility) | Aqueous solubility varied widely (0.330 to 100.057 mg/L) across the series. | |

| Pyrrolidine-based thiosemicarbazones | ADMET prediction tools | ADME and Toxicity | Helped to identify candidates with favorable binding and PK properties. | tandfonline.com |

| Pyrrolidine-based chalcones | ADMET prediction tools | ADME profiles | Profiles were generated to support their development as enzyme inhibitors. | niscpr.res.in |

Note: This table showcases the use of various in silico tools to predict the pharmacokinetic properties of different classes of pyrrolidine derivatives.

Pharmacological and Biological Activities of 2 2 Methylthio Phenyl Pyrrolidine Derivatives

Enzyme Inhibition and Modulation

The core structure of 2-(2-(methylthio)phenyl)pyrrolidine has served as a foundational element for the development of potent and selective enzyme inhibitors. acs.orggoogle.com The following sections outline the documented activities of its derivatives against Cyclophilin D, Extracellular signal-regulated kinase (ERK1/2), human cytosolic phospholipase A2 alpha (cPLA2α), and Dihydrofolate Reductase (DHFR).

Cyclophilin D (CypD) is a mitochondrial peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways. researchgate.netmdpi.com Derivatives of this compound have been identified as notable inhibitors of CypD. acs.orgnih.gov

A specific derivative, 1-(4-aminobenzyl)-3-(2-(2-(2-(methylthio)phenyl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)urea, referred to in studies as C31, has been shown to be a potent inhibitor of the peptidylprolyl cis-trans isomerase (PPIase) activity of CypD. researchgate.netmdpi.compreprints.org The PPIase activity, which involves the cis-trans isomerization of proline residues in proteins, is a rate-limiting step in protein folding. preprints.org The inhibitory action of C31 on CypD's PPIase function was confirmed using the standard chymotrypsin-coupled assay. researchgate.net Synthetic small-molecule inhibitors based on N-4-Aminobenzyl-N′-(2-(2-arylpyrrolidin)-2-oxoethyl)urea are considered among the most potent and well-characterized classes of CypD inhibitors developed to date. mdpi.compreprints.org

The best-characterized function of CypD is its regulation of the mitochondrial permeability transition pore (mPTP), a calcium-dependent, non-selective channel in the inner mitochondrial membrane. mdpi.compreprints.org Dysregulated or prolonged opening of the mPTP can lead to mitochondrial dysfunction and cell death. mdpi.comnih.gov

The derivative C31 has demonstrated strong inhibition of mPTP opening in isolated mitochondria from both the liver and the heart. researchgate.netmdpi.compreprints.org Intriguingly, research suggests that C31 possesses a dual mechanism of inhibition. It retains its ability to inhibit mPTP opening even in mitochondria from mice lacking the gene for CypD (Ppif-/-), pointing to both a CypD-dependent and a CypD-independent pathway of action. mdpi.compreprints.org However, the lack of an additive or synergistic effect in mPTP inhibition between wild-type and CypD-deficient mitochondria suggests these two mechanisms may not augment each other. mdpi.compreprints.org This modulation of the mPTP opening is a critical factor in protecting cells from injury, particularly during events like ischemia-reperfusion. researchgate.netmdpi.com

| Derivative | Target | Activity | Research Finding |

| C31 | Cyclophilin D (CypD) | PPIase Inhibition | Potently inhibits the peptidylprolyl cis-trans isomerase (PPIase) activity of CypD. researchgate.netmdpi.compreprints.org |

| C31 | Mitochondrial Permeability Transition Pore (mPTP) | Modulation of Opening | Strongly inhibits mPTP opening in isolated liver and heart mitochondria through a dual, CypD-dependent and -independent mechanism. researchgate.netmdpi.compreprints.org |

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, is central to regulating cell growth, differentiation, and survival. nih.gov A novel series of pyrrolidine (B122466) derivatives based on the this compound scaffold has been identified as potent inhibitors of ERK1/2. nih.gov

One such derivative, compound 5, demonstrated a dual mechanism of action by not only inhibiting the intrinsic kinase function of ERK1/2 but also preventing its phosphorylation by the upstream kinase MEK, both with nanomolar potency. nih.gov Further optimization of this series led to the discovery of MK-8353, an orally bioavailable inhibitor. nih.govchemgood.com MK-8353 is a potent and selective inhibitor of both ERK1 and ERK2, with IC50 values of 23.0 nM and 8.8 nM, respectively, in in vitro assays. nih.gov By inhibiting ERK phosphorylation and its signaling, these compounds can prevent ERK-dependent tumor cell proliferation and survival. nih.gov

| Derivative | Target | IC50 | Mechanism of Action |

| Compound 5 | ERK1/2 | Nanomolar potency | Dual mechanism: Inhibits MEK phosphorylation of ERK1/2 and inhibits ERK1/2 intrinsic kinase function. nih.gov |

| MK-8353 | ERK1 | 23.0 nM | Potent and selective inhibition of the kinase. nih.gov |

| MK-8353 | ERK2 | 8.8 nM | Potent and selective inhibition of the kinase. nih.gov |

Human cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme that catalyzes the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the biosynthesis of eicosanoids like prostaglandins (B1171923) and leukotrienes. researchgate.netnih.govnih.gov A potent pyrrolidine-based inhibitor, known as pyrrophenone, was developed and shown to be a highly effective inhibitor of human cPLA2α. researchgate.netnih.gov

Pyrrophenone inhibits the isolated cPLA2α enzyme with an IC50 value of 4.2 nM, making it one of the most potent inhibitors reported for this enzyme. researchgate.netnih.gov In cellular assays, it demonstrates potent inhibition of arachidonic acid release as well as the subsequent formation of prostaglandin (B15479496) E2, thromboxane (B8750289) B2, and leukotriene B4 in human whole blood. nih.gov The specificity of pyrrolidine-based inhibitors for cPLA2α is notable, with their IC50 for this enzyme being significantly lower than for other members of the phospholipase A2 family. researchgate.net

| Derivative | Target | IC50 | Biological Effect |

| Pyrrophenone | Human cPLA2α | 4.2 nM | Potently inhibits the isolated enzyme and subsequent arachidonic acid release and eicosanoid formation. researchgate.netnih.gov |

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, making it a well-established target for various therapeutic agents. csic.esnih.gov Inhibition of DHFR disrupts the production of tetrahydrofolate, leading to a halt in DNA biosynthesis and ultimately cell death. csic.es A compound featuring a 2-(methylthio)pyrrolidine structure has been identified as a potent inhibitor of DHFR. evitachem.com While research into DHFR inhibitors based specifically on the this compound core is not extensively documented in the provided sources, the activity of structurally related compounds highlights the potential of the pyrrolidine scaffold in targeting this enzyme. The development of selective inhibitors that differentiate between the DHFR enzyme in pathogens and humans is a key strategy in drug design. csic.es

Other Enzyme Targets and Their Modulation

Derivatives of this compound have been identified as modulators of specific enzymes, highlighting their potential as targeted therapeutic agents. A notable example is the compound C31, chemically identified as 1-(4-aminobenzyl)-3-(2-(2-(2-(methylthio)phenyl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)urea. This derivative has been shown to be a potent inhibitor of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). researchgate.net The inhibitory action of C31 on the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD underscores the potential of the this compound core in designing enzyme-specific inhibitors. researchgate.net

Furthermore, the broader class of pyrrolidine derivatives has demonstrated activity against other enzyme targets. For instance, certain pyrrolidine-containing compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and monopolar spindle 1 (MPS1) kinase, both of which are crucial in cell cycle regulation. nih.gov While not all of these are direct derivatives of this compound, the findings suggest that this chemical scaffold could be adapted to target a variety of enzymes involved in cellular signaling and proliferation.

Antineoplastic and Anticancer Activities

The this compound scaffold and its related structures have been investigated for their potential in cancer therapy, with research focusing on their cytotoxic effects, ability to induce apoptosis, and modulation of the cell cycle.

Cytotoxicity in Cancer Cell Lines

Derivatives incorporating the pyrrolidine ring have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For example, a series of pyrrolo[2,3-d]pyrimidine derivatives, which can be conceptually related to the core structure, have shown potent activity. Compounds such as 14a, 16b, and 18b were found to be highly active against the MCF7 breast cancer cell line, with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively. nih.gov Another derivative, compound 17, exhibited promising cytotoxic effects against HePG2 (liver) and PACA2 (pancreatic) cancer cell lines with IC50 values of 8.7 and 6.4 μg/ml, respectively. nih.gov

Similarly, studies on diphenylamine-pyrrolidin-2-one-hydrazone derivatives have identified compounds with selective cytotoxicity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the micromolar range. nih.gov These findings, while not exclusively on this compound derivatives, highlight the potential of the pyrrolidine moiety in designing cytotoxic agents.

Table 1: Cytotoxicity of Selected Pyrrolidine Derivatives

| Compound | Cancer Cell Line | IC50/EC50 (µg/mL) |

|---|---|---|

| 14a | MCF7 | 1.7 |

| 16b | MCF7 | 5.7 |

| 18b | MCF7 | 3.4 |

| 17 | HePG2 | 8.7 |

| 17 | PACA2 | 6.4 |

| Hydrazone Derivative 13 | IGR39 | ~1.1 (converted from 2.5 µM) |

| Hydrazone Derivative 13 | PPC-1 | ~1.6 (converted from 3.63 µM) |

Data sourced from multiple studies on pyrrolidine and its derivatives. nih.govnih.gov

Apoptosis Induction Pathways

The anticancer activity of pyrrolidine derivatives is often linked to their ability to induce programmed cell death, or apoptosis. The induction of apoptosis is a key mechanism for eliminating cancerous cells. jbtr.or.kr Research has shown that certain natural compounds can trigger apoptosis in cancer cells through various signaling pathways. nih.gov

In the context of pyrrolidine-related structures, the activation of apoptotic pathways has been observed. For instance, the extrinsic pathway of apoptosis is initiated by the binding of death ligands to cell surface receptors, leading to the activation of a cascade of caspases. mdpi.com The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria. mdpi.com While direct studies on the apoptosis induction pathways of this compound derivatives are limited, the known anticancer effects of related compounds suggest that they may also act through these mechanisms.

Cell Cycle Modulation

In addition to inducing apoptosis, some pyrrolidine derivatives exert their anticancer effects by interfering with the cell cycle. The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Certain pyrrolidine-containing compounds have been found to cause cell cycle arrest, thereby inhibiting the growth of cancer cells. nih.goveuropeanreview.org

For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. nih.gov The inhibition of these kinases can lead to arrest at specific phases of the cell cycle, preventing the cells from dividing. The pyrido[3,4-d]pyrimidine (B3350098) derivative containing a pyrrolidine moiety, for instance, demonstrated a significant decrease in cellular potency, indicating an impact on cell cycle-related targets. nih.gov

Cytoprotective and Anti-Ischemic Reperfusion Injury Effects

A significant finding in the study of this compound derivatives is their potential for cytoprotection, particularly in the context of ischemia-reperfusion (I/R) injury. I/R injury is a complex pathological process that occurs when blood supply is restored to a tissue after a period of ischemia, leading to oxidative stress and inflammation. jucvm.com

The derivative C31 has shown remarkable cytoprotective effects against I/R injury. researchgate.net This compound acts as a potent inhibitor of the mitochondrial permeability transition pore (mPTP), a key player in cell death during myocardial ischemia-reperfusion. researchgate.net By inhibiting the opening of the mPTP, C31 helps to preserve mitochondrial function and prevent cell death. researchgate.net Nitrite (B80452) has also been shown to have profound dose-dependent protective effects on cellular necrosis and apoptosis in hepatic I/R, reducing cardiac infarct size by 67%. nih.gov These protective effects are mediated through the reduction of nitrite to nitric oxide (NO) in ischemic tissues. nih.gov The ability of C31 to inhibit the mPTP through both cyclophilin D-dependent and -independent mechanisms makes it a promising candidate for the development of new cytoprotective agents. researchgate.net

Anti-inflammatory Activities

The pyrrolidine scaffold is also associated with anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. Several studies have reported the anti-inflammatory activity of various pyrrolidine derivatives, suggesting that the this compound core could also be a valuable template for developing new anti-inflammatory agents. tandfonline.comnih.govresearchgate.net

For example, some diphenylamine (B1679370) derivatives containing a pyrrolidin-2-one moiety have been reported to possess anti-inflammatory properties. jbtr.or.kr Additionally, certain pteridine (B1203161) derivatives have shown potent anti-inflammatory activity, with some being more effective than the standard drug indomethacin (B1671933) in animal models. nih.gov While direct evidence for the anti-inflammatory activity of this compound derivatives is still emerging, the activities observed in structurally related compounds are encouraging.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-aminobenzyl)-3-(2-(2-(2-(methylthio)phenyl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)urea (C31) |

| Cyclophilin D (CypD) |

| Monopolar spindle 1 (MPS1) kinase |

| Cyclin-dependent kinases (CDKs) |

| Pyrrolo[2,3-d]pyrimidine |

| Diphenylamine-pyrrolidin-2-one-hydrazone |

| Indomethacin |

| Nitrite |

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)

The pyrrolidine ring is a core structure in many synthetic and natural compounds that exhibit significant antimicrobial properties. Research into various derivatives has demonstrated their potential in combating bacterial, fungal, and mycobacterial infections.

Antibacterial and Antifungal Activities

Derivatives of pyrrolidine have been synthesized and evaluated for their effectiveness against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, a study on pyrrolidine-appended calix bohrium.comarene (CAP3) demonstrated notable antimicrobial action. d-nb.info The structure-activity relationship (SAR) analysis suggested that the pyrrolidine substituents on the phenyl rings of the calix bohrium.comarene are likely responsible for this activity. d-nb.info The compound showed good antibacterial activity, particularly against Gram-positive bacteria, and significant antifungal activity. d-nb.info

Similarly, novel bis-heterocyclic derivatives incorporating a pyrrolidine-2,5-dione moiety have been synthesized and tested for their in vitro antimicrobial activity. bohrium.com Several of these compounds exhibited significant to moderate activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Aspergillus niger and Candida albicans. bohrium.com

Thiazole-based pyrrolidine derivatives have also been investigated as potential antibacterial agents. biointerfaceresearch.com One such derivative, a 4-F-phenyl substituted compound, was found to be selectively active against Gram-positive bacteria. biointerfaceresearch.com This selectivity is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. biointerfaceresearch.com

The table below summarizes the antimicrobial activities of some representative pyrrolidine derivatives.

| Compound/Derivative Class | Test Organism | Activity/MIC | Reference |

| Pyrrolidine appended calix bohrium.comarene (CAP3) | Streptococcus viridans | MIC: 1.17 mg/mL | d-nb.info |

| Escherichia coli | MIC: 2.34 mg/mL | d-nb.info | |

| Aspergillus niger | MIC: 0.58 mg/mL | d-nb.info | |

| Aspergillus flavus | MIC: 1.17 mg/mL | d-nb.info | |

| Candida albicans | MIC: 2.34 mg/mL | d-nb.info | |

| Bis-hetero cyclic derivatives (a1, a2, a3) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Candida albicans | Significant antimicrobial activity at 25, 50, 100 µg/mL | bohrium.com |

| 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | Escherichia coli, Salmonella typhi, Bacillus subtilis | Moderate antibacterial activity | nih.gov |

| Aspergillus oryzae, Aspergillus fumigates | Moderate antifungal activity | nih.gov | |

| Thiazole-pyrrolidine derivative (compound 11) | Staphylococcus aureus | Zone of inhibition: 30.53 ± 0.42 mm at 400 µg | biointerfaceresearch.com |

| Bacillus cereus | Zone of inhibition: 21.70 ± 0.36 mm at 400 µg | biointerfaceresearch.com |

Antitubercular Activities

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. Pyrrolidine derivatives have shown promise in this area. Specifically, 1,5-diarylpyrrole derivatives have been a focus of research. A hit optimization study led to the identification of 4-((1-(4-fluorophenyl)-2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-3-yl)methyl)thiomorpholine, a compound with very high activity against Mycobacterium tuberculosis strains. researchgate.net This compound demonstrated a high protection index, comparable to existing antitubercular drugs like streptomycin (B1217042) and rifampin. researchgate.net

Other studies have explored pyrimidine (B1678525) derivatives, with some showing promising results against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains. nih.gov While not directly pyrrolidine derivatives, the structural motifs in these active compounds can inform the design of new antitubercular agents that may incorporate a pyrrolidine ring.

| Compound/Derivative Class | Test Organism | Activity/MIC | Reference |

| 4-((1-(4-fluorophenyl)-2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-3-yl)methyl)thiomorpholine | Mycobacterium tuberculosis 103471 and H37Rv | MIC: 0.125 µg/mL | researchgate.net |

| 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides (compounds 7 and 11) | Multidrug-resistant Mycobacterium tuberculosis | MIC: 16 µg/mL | nih.gov |

| Extensively drug-resistant Mycobacterium tuberculosis | MIC: >64 µg/mL | nih.gov |

Other Investigated Biological Effects (e.g., Plant Growth Stimulation)

Historically, various synthetic compounds have been evaluated for their effects on plant growth. A comprehensive summary of compounds tested for plant growth regulator activity was compiled by the U.S. Department of Agriculture, which includes a wide array of chemical structures. umn.edu While this summary does not specifically mention the target compound, it underscores the long-standing interest in identifying novel PGRs. The development of new generation PGRs is an ongoing area of research in agriculture and horticulture. agriculturejournals.cz

Given the structural features of this compound, it is conceivable that it or its derivatives could exhibit some form of plant growth regulatory activity, but this remains a subject for future investigation.

Mechanistic Investigations of 2 2 Methylthio Phenyl Pyrrolidine Derivatives

Molecular Targets and Binding Modes

The primary molecular target identified for a significant class of 2-(2-(methylthio)phenyl)pyrrolidine derivatives is Cyclophilin D (CypD) , a peptidyl-prolyl isomerase located in the mitochondrial matrix. acs.orgnih.gov CypD is a key regulator of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. researchgate.netnih.gov The interaction of these derivatives with CypD inhibits its enzymatic activity, which in turn modulates the opening of the mPTP. nih.govresearchgate.net

Fragment-based screening and subsequent optimization have led to the development of potent urea-based inhibitors incorporating the this compound scaffold. rcsb.org Crystallographic studies of these inhibitors in complex with CypD have provided detailed insights into their binding modes. These compounds typically occupy two main pockets within the CypD active site, designated as the S1' and S2 pockets. acs.org

A notable example is the co-crystal structure of human CypD with a urea-based inhibitor containing the (R)-2-(2-(methylthio)phenyl)pyrrolidine moiety (PDB ID: 6R8O). rcsb.org The pyrrolidine (B122466) and the attached methylthiophenyl group of these inhibitors are crucial for anchoring the molecule within the binding site. The (R)-enantiomer of the this compound fragment has been shown to be particularly effective. rcsb.org The binding is further stabilized by a network of noncovalent interactions, including hydrogen bonds and hydrophobic contacts, with key residues of the CypD active site. acs.org For instance, in the complex with inhibitor 19 , residues of CypD are involved in extensive noncovalent interactions with the ligand. acs.org The urea (B33335) linker, a common feature in these inhibitors, often forms hydrogen bonds that bridge the fragments occupying the S1' and S2 pockets. rcsb.org

The table below summarizes key crystallographic data for a representative inhibitor complexed with CypD.

| PDB ID | Compound | Target | Resolution (Å) | Key Binding Pockets Occupied |

| 6R8O | 1-(((2R,3S,6R)-3-hydroxy-2,3,4,6-tetrahydro-1H-2,6-methanobenzo[c] acs.orgnih.govoxazocin-8-yl)methyl)-3-(2-((R)-2-(2-(methylthio)phenyl)pyrrolidin-1-yl)-2-oxoethyl)urea | Human CypD | 1.36 | S1' and S2 |

Table 1: Crystallographic data for a this compound derivative in complex with its molecular target, Cyclophilin D. Data sourced from RCSB PDB. rcsb.org

Intracellular Signaling Pathway Modulation

The interaction of this compound derivatives with CypD has significant downstream consequences for intracellular signaling. By inhibiting CypD, these compounds directly influence the signaling events that are regulated by or converge on the mPTP. The opening of the mPTP is a critical event that can be triggered by various cellular stresses, including elevated intracellular Ca²⁺ and oxidative stress. nih.gov

Furthermore, the activity of CypD itself is subject to regulation by post-translational modifications, which are in turn controlled by upstream signaling pathways. For example, CypD can be phosphorylated by glycogen (B147801) synthase kinase 3β (GSK-3β), a modification that sensitizes the mPTP to opening. nih.gov It is also a substrate for the NAD⁺-dependent deacetylase SIRT3, and acetylation of CypD is associated with an increased propensity for mPTP opening. nih.gov By binding to CypD, the this compound-based inhibitors can interfere with these regulatory modifications or their functional consequences, thus intersecting with signaling pathways governed by GSK-3β and SIRT3.

While the primary mechanism appears to be the direct inhibition of CypD, the broader impact on cellular signaling is an area of ongoing investigation. The modulation of mPTP opening affects mitochondrial membrane potential, ATP production, and the release of pro-apoptotic factors, all of which can trigger or alter various signaling cascades within the cell. nih.gov

Role of Mitochondrial Dynamics in Biological Effects

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their integrity and function. nih.gov This dynamic process is crucial for cellular homeostasis, and its dysregulation is implicated in numerous pathologies. nih.govthno.org The biological effects of this compound derivatives are intrinsically linked to the regulation of mitochondrial dynamics, primarily through their influence on the mPTP.

The inhibition of CypD by these compounds prevents the sustained opening of the mPTP, a key event in mitochondrial dysfunction. researchgate.net This preserves the mitochondrial membrane potential and prevents mitochondrial swelling and the release of damaging molecules. nih.govresearchgate.net A particularly interesting derivative, known as C31 , has been shown to inhibit mitochondrial swelling and increase the calcium retention capacity of mitochondria. researchgate.net

Mitochondrial fusion is mediated by proteins such as Mitofusins (Mfn1 and Mfn2) and Optic Atrophy 1 (OPA1), while fission is primarily controlled by Dynamin-related protein 1 (Drp1). nih.govthno.org Although direct evidence of this compound derivatives modulating the expression or activity of these specific fusion and fission proteins is still emerging, their ability to protect mitochondria from insults that are known to cause fragmentation (a hallmark of excessive fission) suggests a potential role in restoring the balance of mitochondrial dynamics. For instance, the inhibition of mPTP opening can prevent the loss of OPA1, which is crucial for maintaining the structure of the inner mitochondrial membrane and promoting fusion.

The table below outlines the observed effects of a key derivative on mitochondrial functions related to dynamics.

| Derivative | Effect on mPTP | Effect on Mitochondrial Swelling | Effect on Calcium Retention Capacity (CRC) |

| C31 | Inhibition of opening (CypD-dependent and -independent) | Potent inhibition | Increased CRC |

Table 2: Effects of the derivative C31 on key aspects of mitochondrial function and dynamics. Data synthesized from published research. researchgate.net

Structure-Mechanism Relationships

The relationship between the chemical structure of this compound derivatives and their mechanism of action has been systematically explored, particularly for the urea-based inhibitors of CypD. The development of these compounds has often followed a fragment-based drug design approach, where smaller, weakly binding fragments are identified and then linked or merged to create more potent inhibitors. rcsb.org

Several key structural features have been identified as being crucial for the inhibitory activity and mechanism:

The this compound Moiety : This group is a critical anchor, with the (R)-enantiomer generally showing higher potency. It typically occupies the S1' pocket of CypD. rcsb.org

The Linker : A urea or oxalyl linker is commonly used to connect the pyrrolidine-containing fragment with another fragment that occupies the S2 pocket. The nature and length of this linker are important for optimal positioning within the active site. rcsb.org

The case of C31 (1-(4-aminobenzyl)-3-(2-(2-(2-(methylthio)phenyl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)urea) highlights a more complex structure-mechanism relationship. researchgate.net This compound not only inhibits CypD but also appears to have a CypD-independent mechanism for inhibiting the mPTP. researchgate.net This suggests that certain structural modifications can lead to a dual-action mechanism, potentially offering a more robust therapeutic effect. The extended structure of C31, compared to simpler urea-based inhibitors, likely allows it to interact with other components of the mPTP complex or directly with the mitochondrial membranes. researchgate.net

The systematic modification of different parts of the this compound scaffold has allowed for the fine-tuning of inhibitory potency against CypD, with some derivatives achieving low micromolar to submicromolar activity from millimolar-binding fragments. rcsb.org This underscores the importance of a detailed understanding of the structure-activity relationship for designing next-generation modulators of mitochondrial function.

Structure Activity Relationship Sar Analysis of 2 2 Methylthio Phenyl Pyrrolidine Analogues

Influence of Pyrrolidine (B122466) Ring Substitutions on Biological Activity

The pyrrolidine ring, a five-membered saturated heterocycle, offers several positions for substitution (the nitrogen at position 1, and carbons at positions 3, 4, and 5) that can significantly modulate a compound's biological profile. The spatial arrangement and electronic properties of these substituents can alter binding affinity, selectivity, and pharmacokinetic properties.

Research into related 2-phenylpyrrolidine (B85683) structures has shown that substitutions at the 3-position can be particularly impactful. For instance, in a series of pyrrolidine sulfonamides, the introduction of a fluorophenyl group at the C-3 position resulted in superior in vitro potency compared to an unsubstituted phenyl ring nih.gov. This suggests that strategic placement of electron-withdrawing groups on substituents around the pyrrolidine core can enhance target engagement.

Modification at the nitrogen atom (N-1) is a common strategy for altering activity. N-substituted pyrrolidine-2-ones, for example, are known to act as nootropic drugs . In the context of Tropomyosin receptor kinase (TRK) inhibitors, N-alkylation of a 2-phenylpyrrolidine moiety was explored to enhance properties. While simple methylation did not drastically alter potency, it demonstrated that the N-1 position is amenable to substitution for tuning physicochemical characteristics without compromising core binding interactions.

Furthermore, converting the pyrrolidine into a pyrrolidin-2-one (introducing a carbonyl group at C-5) can lead to entirely different biological activities, including antibacterial and anticancer effects researchgate.net. Studies on potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on 1,2,5-substituted 2-phenylpyrrolidine derivatives have also been conducted, highlighting the therapeutic potential derived from modifications around the ring nih.govresearchgate.net.

Table 1: Effect of Pyrrolidine Ring Substitutions on Biological Activity This table is illustrative, based on findings from analogous compound series.

| Parent Scaffold | Position of Substitution | Substituent | Observed Effect on Activity |

|---|---|---|---|

| 2-Phenylpyrrolidine | C-3 | Fluorophenyl | Increased potency in sulfonamide series nih.gov |

| 2-Phenylpyrrolidine | N-1 | Methyl | Maintained potency in TRK inhibitors, allows for tuning |

| 2-Phenylpyrrolidine | C-5 | Carbonyl (=O) | Shift in biological activity (e.g., antibacterial) researchgate.net |

| 2-Benzylpyrrolidine | N-1 | Aryloxypropanol | Potent Calcium-Sensing Receptor (CaR) antagonism scilit.commedchemexpress.cn |

Impact of the Methylthio Phenyl Moiety Modifications

The substituted phenyl ring at the C-2 position is a critical determinant of biological activity, directly participating in binding interactions with target proteins. Modifications to this moiety, including the nature and position of substituents, can profoundly affect potency and selectivity. The 2-methylthio group itself presents a specific electronic and steric profile (electron-donating, moderately lipophilic) that influences these interactions.

SAR studies on related scaffolds consistently demonstrate the importance of the phenyl ring's substitution pattern. In one study on pyrrolidine-based inhibitors, an S-phenyl group at a key position was found to be essential for activity; replacing it with heteroaromatic rings, hydroxy-substituted phenyls, or even moving it further from the scaffold with a methylene (B1212753) spacer led to a significant reduction in inhibition nih.gov. This underscores the precise structural and electronic requirements of the target's binding pocket.

In a series of 2-phenylpyrrolidine-based TRK inhibitors, modifying the phenyl ring with a fluorine atom at the meta-position (3-F-phenyl) resulted in an 8- to 20-fold improvement in potency across all TRK enzymes researchgate.net. This highlights the beneficial effect of a small, electron-withdrawing substituent at this position, which can enhance binding affinity through favorable electrostatic or hydrophobic interactions.

Conversely, electron-donating groups can also be highly favorable depending on the target. In the development of α-amylase and α-glucosidase inhibitors, a pyrrolidine scaffold coupled to an aromatic amine showed that a para-methoxy group (p-OCH₃) on the phenyl ring led to exceptional inhibitory activity nih.gov. This suggests that for certain enzymes, an electron-rich aromatic system is preferred. The methylthio group (-SCH₃) is electronically similar to a methoxy (B1213986) group, implying that it may also confer potent activity in specific contexts.

Table 2: Influence of Phenyl Ring Substitutions on Biological Activity of 2-Phenylpyrrolidine Analogues

| Analogue Series | Substitution on Phenyl Ring | Target | Resulting Activity |

|---|---|---|---|

| TRK Inhibitors | 3-Fluoro | TRKA/B/C | 8- to 20-fold increase in potency researchgate.net |

| Antidiabetic Agents | 4-Methoxy | α-Amylase / α-Glucosidase | Potent dual inhibition nih.gov |

| AAC(6')-Ib Inhibitors | Unsubstituted S-Phenyl | Aminoglycoside Acetyltransferase | Essential for potent inhibition nih.gov |

| AAC(6')-Ib Inhibitors | Hydroxy-substituted Phenyl | Aminoglycoside Acetyltransferase | Significant reduction in inhibition nih.gov |

Stereochemical Considerations and Enantioselectivity in Activity

The carbon at the 2-position of the 2-phenylpyrrolidine scaffold is a chiral center, meaning the compound exists as a pair of enantiomers: (R)-2-(2-(methylthio)phenyl)pyrrolidine and (S)-2-(2-(methylthio)phenyl)pyrrolidine. Biological systems, particularly proteins like receptors and enzymes, are inherently chiral. Consequently, it is common for one enantiomer to exhibit significantly higher potency, selectivity, or a different pharmacological profile than the other.

This enantioselectivity is powerfully illustrated in the development of pan-TRK inhibitors. Structure-guided drug design identified (R)-2-phenylpyrrolidine as the ideal moiety for incorporation into the inhibitor series researchgate.netnih.govnih.gov. The (R)-enantiomer was found to be substantially more potent than its (S)-counterpart. X-ray crystallography revealed that the (R)-phenylpyrrolidine group possesses a shape that is perfectly complementary to a hydrophobic pocket within the TRK active site, allowing for optimal binding and potent inhibition nih.govnih.gov. The (S)-enantiomer, due to its different spatial orientation, would be unable to achieve this same high-affinity interaction.

The synthesis of enantiomerically pure 2-substituted pyrrolidines is therefore of high importance. Modern biocatalytic methods, for instance, utilize transaminases to achieve the synthesis of both (R)- and (S)-2-arylpyrrolidines with excellent enantiomeric excess (≥95% ee) acs.org. This ability to produce specific stereoisomers is crucial for developing drugs with improved efficacy and reduced potential for off-target effects that might be associated with the less active enantiomer. The general principle that the three-dimensional structure of the pyrrolidine ring and the spatial orientation of its substituents are critical for biological activity is a cornerstone of its utility in drug discovery nih.govunipa.it.

Table 3: Enantioselectivity in 2-Phenylpyrrolidine-based TRK Inhibitors

| Compound | Stereochemistry at C-2 | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) |

|---|---|---|---|---|

| Analogue A | (R)-enantiomer | 1 | 3 | 2 |

| Analogue B | (S)-enantiomer | 1200 | >10000 | >10000 |

(Data is representative based on findings reported for imidazopyridazine pan-TRK inhibitors researchgate.net)

Linker and Connecting Group Variations and Their Effects

The length of the linker is a frequently explored parameter. In a series of pyrrolidine-based PARP inhibitors, the activity was highly dependent on the length of an alkyl chain connecting the pyrrolidine to a phenyl ketone moiety. A three-carbon atom chain was found to be the most active, suggesting an optimal distance and orientation between the two key structural components is required for binding to the target nih.gov.

The chemical nature of the linker also plays a significant role. For example, a series of antiarrhythmic agents were developed using a propyl linker to connect a pyrrolidin-2-one core to a 4-arylpiperazine group nih.gov. This three-carbon chain effectively bridges the two pharmacophores, leading to potent activity. Simple N-alkylation can also significantly modify a compound's biological profile by altering its steric bulk, solubility, and basicity nih.gov. However, the effect is not always predictable; in a study of thalidomide (B1683933) analogues, N-alkylation had minimal impact on the inhibition of TNF-α nih.gov. This indicates that the importance of the N-1 substituent is highly dependent on the specific drug target and the role of the nitrogen atom in the binding interaction.

These findings demonstrate that the connecting group is not merely a spacer but an integral part of the pharmacophore that can be systematically modified to fine-tune the biological activity of 2-phenylpyrrolidine-based compounds.

Table 4: Effect of Linker Variation on Biological Activity

| Scaffold | Linker Type | Connecting Moiety | Key Finding |

|---|---|---|---|

| Pyrrolidine | Alkyl Chain (2, 3, or 4 carbons) | Phenyl Ketone | 3-carbon chain provided optimal PARP-1/-2 inhibition nih.gov |

| Pyrrolidin-2-one | Propyl Chain | 4-Arylpiperazine | Resulted in potent antiarrhythmic agents nih.gov |

| Thalidomide | N-Alkyl | (Glutarimide Ring) | Little effect on TNF-α inhibition nih.gov |

Toxicological Considerations of Pyrrolidine Containing Scaffolds and Derivatives

General Overview of Pyrrolizidine (B1209537) Alkaloid Toxicity Mechanisms and Pathways

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins found in thousands of plant species. mdpi.commsdvetmanual.com The toxicity of these compounds, particularly their hepatotoxicity, has been extensively studied and serves as a crucial reference point for understanding the potential risks associated with other pyrrolidine-containing structures.

The primary mechanism of PA-induced toxicity involves metabolic activation in the liver. msdvetmanual.comresearchgate.netacs.org The key steps are:

Hepatic Metabolism: PAs are metabolized by cytochrome P450 (CYP450) enzymes in the liver. mdpi.comacs.org This process converts the relatively inert PAs into highly reactive pyrrolic esters. mdpi.com

Formation of Reactive Metabolites: The critical feature for toxicity is the presence of a 1,2-unsaturated necine base in the PA structure. researchgate.net This unsaturation allows for the formation of dehydropyrrolizidine alkaloids (DHPAs), which are potent electrophiles.

Covalent Binding: These reactive DHPAs can then form covalent bonds with cellular macromolecules, including proteins and DNA, leading to cellular damage. msdvetmanual.comacs.org The formation of pyrrole-protein adducts is a key biomarker for assessing PA toxicity. acs.org

Cellular Damage and Apoptosis: The adduction of cellular components disrupts normal cellular function, leading to hepatocyte necrosis, apoptosis (programmed cell death), and inhibition of mitosis. msdvetmanual.comresearchgate.net This can manifest as acute liver failure or chronic liver disease, including hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease. researchgate.net

Research has also highlighted the role of glutathione (B108866) (GSH) metabolism in PA toxicity. mdpi.comnih.gov Toxic PAs appear to interfere with the detoxification processes within the GSH metabolism pathway, further exacerbating cellular damage. mdpi.comnih.gov Specifically, studies have suggested that toxic PAs may interact with and inhibit key enzymes like glutathione S-transferase A1 (GSTA1) and glutathione peroxidase 1 (GPX1). mdpi.com

The toxic pathways initiated by PAs can involve both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. researchgate.net This includes the activation of caspases, which are key enzymes in the execution of apoptosis. researchgate.net

In Vitro and In Vivo Toxicity Evaluation of Related Derivatives

The toxicological evaluation of pyrrolidine (B122466) derivatives extends beyond PAs to a wide range of synthetic compounds. Both in vitro and in vivo studies are crucial for characterizing their potential toxicity.

In Vitro Studies:

Cell-Based Assays: A common approach involves exposing various cell lines (e.g., cancer cell lines like M-Hela and normal cell lines like Chang liver cells) to the test compounds to determine their cytotoxicity. nih.gov The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cell growth. nih.gov For instance, studies on novel 2-(het)arylpyrrolidine-1-carboxamides showed varying degrees of cytotoxicity against M-Hela and Chang liver cells. nih.gov Similarly, the toxicity of pyrrolidine diketopiperazines was assessed against melanoma (M14), lung cancer (A549), and normal Chinese hamster ovary (CHO-K1) cell lines. acs.org

Apoptosis Assays: To understand the mechanism of cell death, assays are performed to detect markers of apoptosis, such as caspase activation. acs.org For example, time-course studies with pyrrolidine diketopiperazines demonstrated a late-onset induction of apoptosis in melanoma cells. acs.org